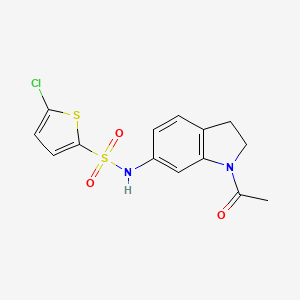

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide

Description

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indolinyl group, a chlorothiophene moiety, and a sulfonamide functional group, which collectively contribute to its distinctive properties.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S2/c1-9(18)17-7-6-10-2-3-11(8-12(10)17)16-22(19,20)14-5-4-13(15)21-14/h2-5,8,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRNXWWTJJBMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indolinyl and chlorothiophene intermediates. These intermediates are then subjected to sulfonamide formation under specific reaction conditions. The detailed synthetic routes and reaction conditions are often proprietary and can be found in specialized chemical literature and patents .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using automated equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Heat Shock Transcription Factor 1 (HSF1), which plays a crucial role in cellular stress responses . By binding to HSF1, the compound can modulate the expression of heat shock proteins and other stress-related genes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide-based molecules that share structural features with N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide. Examples include:

- N-(1-acetylindolin-6-yl)-5-bromothiophene-2-sulfonamide

- N-(1-acetylindolin-6-yl)-5-fluorothiophene-2-sulfonamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-acetylindolin-6-yl)-5-chlorothiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory properties. The presence of the indole moiety contributes to its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₂S |

| Molecular Weight | 300.76 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that compounds containing sulfonamide structures can inhibit the NLRP3 inflammasome, a critical component of the innate immune response. Dysregulation of the NLRP3 inflammasome has been implicated in various diseases, including neurodegenerative disorders and metabolic syndromes. The specific interactions of this compound with this pathway are under investigation.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on NLRP3 activation. For instance, a study found that it has an IC50 value of approximately 0.91 μM in J774A.1 macrophage cells, indicating potent activity against the inflammasome .

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In experiments conducted at a concentration of 10 μM, most tested compounds exhibited low cytotoxicity, with only minor reductions in cell viability observed . This suggests a favorable safety margin for further development.

Selectivity Profile

The selectivity of this compound towards NLRP3 over other inflammasomes (like NLRC4 and AIM2) was assessed. While some loss of selectivity was noted at higher concentrations, certain derivatives maintained potent inhibitory effects specifically against NLRP3 .

Case Studies and Research Findings

Several studies have explored the biological activity of related sulfonamides and their implications in therapeutic contexts:

- Anti-inflammatory Effects : A compound structurally similar to this compound showed promise in reducing IL-1β production, a key pro-inflammatory cytokine associated with various inflammatory diseases .

- Antibacterial Activity : Sulfonamides are traditionally recognized for their antibacterial properties by inhibiting bacterial growth through competitive inhibition of p-aminobenzoic acid in folic acid synthesis pathways . Although this specific compound's antibacterial activity remains to be fully characterized, its structural components suggest potential efficacy against bacterial infections.

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.